molecular formula C7H15B B1380177 1-Bromo-2,2,3-trimethylbutane CAS No. 101419-71-0

1-Bromo-2,2,3-trimethylbutane

Cat. No.: B1380177
CAS No.: 101419-71-0
M. Wt: 179.1 g/mol
InChI Key: POFXUQKSFQVMLD-UHFFFAOYSA-N
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Description

1-Bromo-2,2,3-trimethylbutane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by a bromine atom attached to a butane chain that is substituted with three methyl groups. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3-trimethylbutane can be synthesized through the bromination of 2,2,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions often include:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2,3-trimethylbutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-2,2,3-trimethylbutane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-bromo-2,2,3-trimethylbutane primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. This process can be described by the following steps:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,2,3-trimethylbutane is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of three methyl groups provides steric hindrance, influencing the compound’s behavior in nucleophilic substitution and elimination reactions .

Properties

IUPAC Name

1-bromo-2,2,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFXUQKSFQVMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 2
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 3
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 4
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 5
1-Bromo-2,2,3-trimethylbutane
Reactant of Route 6
1-Bromo-2,2,3-trimethylbutane

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